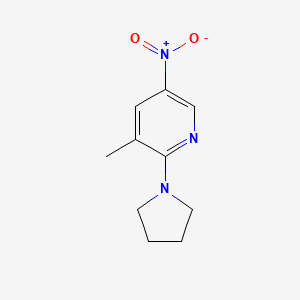

3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position, a nitro group at the 5-position, and a pyrrolidine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine typically involves the following steps:

Alkylation: The methyl group is introduced via alkylation reactions.

Pyrrolidine Substitution: The pyrrolidine ring is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine: can be compared with other pyridine derivatives such as:

Uniqueness

The uniqueness of 3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the nitro group, methyl group, and pyrrolidine ring makes it a versatile compound for various applications.

Biological Activity

3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a pyridine ring substituted with a methyl group and a nitro group, along with a pyrrolidine moiety. The synthesis of such compounds often involves multi-step reactions that can include the formation of the pyridine ring through cyclization reactions or the introduction of substituents via electrophilic aromatic substitution.

Synthesis Methodology

- Starting Materials : The synthesis typically begins with 3-methylpyridine, which undergoes nitration to introduce the nitro group.

- Pyrrolidine Attachment : The pyrrolidine group can be introduced through nucleophilic substitution or condensation reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µM |

| S. aureus | 20 µM | |

| P. aeruginosa | 10 µM |

These results suggest that modifications in the structure can enhance antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .

Antiviral Activity

The compound's potential antiviral properties are also being explored, particularly in the context of SARS-CoV-2. Similar pyridine derivatives have been shown to inhibit viral replication by targeting key viral proteins. For instance, compounds that bind to the main protease (Mpro) of SARS-CoV-2 have demonstrated significant inhibitory effects, suggesting that this compound could be investigated for similar applications .

Cytotoxicity and Cancer Research

In vitro studies have indicated that certain derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For example, modifications in the nitro group positioning or additional functional groups can alter the cytotoxicity profile of these compounds.

These findings suggest that further exploration into the structure-activity relationship (SAR) could yield potent anticancer agents.

Case Study 1: Antimicrobial Screening

A recent study screened various pyridine derivatives for antimicrobial activity using a disc diffusion method. The results showed that this compound exhibited superior activity against E. coli and S. aureus compared to standard antibiotics like ciprofloxacin .

Case Study 2: Antiviral Efficacy

In another investigation focusing on antiviral properties, derivatives similar to this compound were tested against SARS-CoV-2 Mpro. The results indicated promising IC50 values, suggesting potential application in antiviral drug development .

Properties

CAS No. |

88374-46-3 |

|---|---|

Molecular Formula |

C10H13N3O2 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

3-methyl-5-nitro-2-pyrrolidin-1-ylpyridine |

InChI |

InChI=1S/C10H13N3O2/c1-8-6-9(13(14)15)7-11-10(8)12-4-2-3-5-12/h6-7H,2-5H2,1H3 |

InChI Key |

DTILNTIRZIRWTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.